molecular formula C13H16N2O B12108390 5-Quinolinamine, 8-(2-methylpropoxy)- CAS No. 929341-53-7

5-Quinolinamine, 8-(2-methylpropoxy)-

Cat. No.: B12108390
CAS No.: 929341-53-7
M. Wt: 216.28 g/mol
InChI Key: MDWSBTRTTZOOGL-UHFFFAOYSA-N
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Description

5-Quinolinamine, 8-(2-methylpropoxy)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5-Quinolinamine, 8-(2-methylpropoxy)-, can be achieved through several classical methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods involve the construction of the quinoline scaffold through various cyclization reactions.

For instance, the Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Quinolinamine, 8-(2-methylpropoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Quinolinamine, 8-(2-methylpropoxy)- can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Quinolinamine, 8-(2-methylpropoxy)- include:

Uniqueness

What sets 5-Quinolinamine, 8-(2-methylpropoxy)- apart from other quinoline derivatives is its unique 8-(2-methylpropoxy) substituent. This structural feature enhances its biological activity and makes it a promising candidate for developing new therapeutic agents .

Properties

CAS No.

929341-53-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

8-(2-methylpropoxy)quinolin-5-amine

InChI

InChI=1S/C13H16N2O/c1-9(2)8-16-12-6-5-11(14)10-4-3-7-15-13(10)12/h3-7,9H,8,14H2,1-2H3

InChI Key

MDWSBTRTTZOOGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C2C(=C(C=C1)N)C=CC=N2

Origin of Product

United States

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